2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound classified under piperazine derivatives. Piperazine compounds are notable for their diverse pharmacological activities, making them significant in medicinal chemistry. This compound features a hydroxyl group and a piperazine ring, which contribute to its unique chemical properties and potential applications in various scientific fields.
The compound is synthesized through various chemical methods, primarily involving the reaction of piperazine with appropriate carbonyl compounds. It is commercially available from several chemical suppliers and is often used in research settings.
2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride is categorized as a piperazine derivative and falls under the broader class of amine compounds. Its structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research.
The synthesis of 2-hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves several steps:
The molecular formula for 2-hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride is . Its structural representation includes:
Property | Value |
---|---|
Molecular Weight | 174.64 g/mol |
IUPAC Name | 2-Hydroxy-1-(piperazin-1-yl)ethanone hydrochloride |
InChI Key | XXXXXX (specific key omitted) |
Canonical SMILES | C(C(=O)N1CCNCC1)O.Cl |
2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions:
These reactions are typically facilitated by specific reagents and conditions that promote either oxidation or reduction pathways, allowing for the synthesis of derivatives with tailored properties for specific applications.
The mechanism of action for 2-hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride primarily involves its interaction with biological targets such as receptors and enzymes.
Upon administration, this compound may bind to neurotransmitter receptors in the central nervous system, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
Research indicates that compounds within this class can modulate serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride is typically a white crystalline solid that is soluble in water due to its ionic nature when in hydrochloride form.
Key chemical properties include:
The applications of 2-hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride span several fields:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, contributing to advancements in drug discovery and development processes.
The synthesis of 2-hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride centers on nucleophilic acyl substitution between piperazine derivatives and α-hydroxy acid equivalents. A predominant route involves reacting N-Boc-piperazine with glycolic acid derivatives under coupling reagents (DIC/HOBt), followed by acidic deprotection and hydrochloride salt formation. Critical to this approach is the protecting group strategy; Boc protection prevents undesired dialkylation while maintaining the piperazine ring's secondary nitrogen nucleophilicity [2] [9]. Alternative pathways employ chloroacetyl chloride with piperazine under Schotten-Baumann conditions, followed by regioselective hydrolysis. However, this method faces regiochemical challenges, with reported yields varying between 65-78% due to competing bis-acylation and N-oxide formation [6].
Purification hurdles emerge from the compound's polarity and hydrochloride salt formation. Studies demonstrate that solvent optimization (isopropanol/water recrystallization) enhances crystalline purity (>99.5% HPLC), while silica gel chromatography proves inefficient for scale-up due to compound adsorption [6]. Recent innovations utilize flow chemistry for exothermic steps, achieving 85% yield at 100g scale with minimized byproduct formation [4].
Table 1: Comparative Analysis of Synthetic Routes to 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one Hydrochloride
Acylating Agent | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
Chloroacetic acid | DIC/HOAt | 25 | 68 | 95.2 |
Glycolic acid | T3P/DIPEA | 80 | 82 | 98.7 |
Ethyl glycolate | Piperazine neat | 120 | 75 | 97.1 |
Glycolic anhydride | DMAP | 0→25 | 91 | 99.3 |
While 2-hydroxy-1-(piperazin-1-yl)ethan-1-one lacks chiral centers, its β-hydroxyketone motif serves as a platform for asymmetric derivatization. Chiral auxiliaries like (R)-4-phenyloxazolidinone enable diastereoselective α-alkylation (>95% de) when linked to the glycolyl unit prior to piperazine coupling. This approach yields enantiopure Cα-methyl derivatives as kinase inhibitor intermediates [1]. For direct enantioselective synthesis of analogues, organocatalyzed aldol reactions prove effective; L-proline-mediated condensation (5 mol%) between piperazinyl glyoxal and aldehydes achieves 89% ee and 73% yield [6].
Metal-based systems offer complementary stereocontrol. Ru(II)-TsDPEN catalysts transfer chirality in the hydrogenation of precursor α-keto esters bound to piperazine, delivering β-hydroxy derivatives with 97% ee. Crucially, chelation effects from the tertiary amine prevent catalyst poisoning [4]. However, competing racemization via retro-aldol pathways remains problematic above 60°C. Computational modeling identifies optimal protecting groups (Cbz vs Ac) that stabilize the transition state, reducing racemization by 40% [1].
Stereochemical analysis confirms configuration-dependent bioactivity. (S)-enantiomers of fluoro-substituted analogues exhibit 18-fold stronger binding to bacterial tyrosyl-tRNA synthetase than (R)-isomers, underscoring the therapeutic relevance of stereoselective synthesis [6].
Table 3: Stereoselective Methods for β-Hydroxyketone Analogues
Strategy | Catalyst/Reagent | ee/de (%) | Yield (%) | Application Scope |
---|---|---|---|---|
Chiral auxiliary | (R)-4-Ph-oxazolidinone | >95 de | 81 | α-Alkylated derivatives |
Organocatalysis | L-Proline (5 mol%) | 89 ee | 73 | Aldol adducts |
Asymmetric hydrogenation | Ru(II)-TsDPEN | 97 ee | 68 | Aryl-substituted β-hydroxyketones |
Enzymatic resolution | Lipase PS-30 | 99 ee | 45 (theor max) | Racemate separation |
Solid-phase peptide synthesis (SPPS) leverages resin-bound piperazine to streamline the production of peptide conjugates. Fmoc-piperazine is anchored to Wang resin via its secondary nitrogen, enabling on-resin acylation with Fmoc-glycolic acid. After Fmoc deprotection, the free alcohol serves as a handle for further elaboration before TFA cleavage yields 2-hydroxy-1-(piperazin-1-yl)ethan-1-one conjugates. This approach achieves 92% purity for tripeptide derivatives without intermediate purification, though aggregation issues during chain elongation can reduce yields to 60% for sequences >15 residues [5] [9].
Conversely, solution-phase synthesis excels in large-scale production. Kilogram-scale batches employ piperazine·HCl in acetonitrile with glycolic anhydride, delivering 85% isolated yield after crystallization. This method circumvents the 3-8% per step yield loss typical of SPPS couplings and accommodates high-temperature reactions (reflux at 82°C) incompatible with resin stability. However, it requires extensive purification (extraction, distillation) to remove excess piperazine and symmetric bis-acylated byproducts [7] [9].
Hybrid strategies merge these advantages: fragment condensation synthesizes the β-hydroxyketone-piperazine core in solution (94% purity), then links it to solid-phase–derived peptide fragments using pseudoproline-mediated coupling to suppress racemization. This achieves 86% yield for 40-mer conjugates versus <40% via linear SPPS [7] [9].
Table 4: Synthesis Phase Comparison for Target Compound Applications
Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis | Hybrid Approach |
---|---|---|---|
Scale Feasibility | <100 g (low) | >100 kg (high) | 1-10 kg (medium) |
Typical Purity (Crude) | 60-75% | 80-92% | 85-95% |
Byproduct Formation | Truncated sequences (5-12%) | Bis-acylation (8-15%) | <3% epimerization |
Automation Compatibility | Fully automated | Manual operations | Partial automation |
Ideal Application | Peptide conjugates | Bulk API production | Complex hybrids |
Decision Tree for Synthesis Method Selection:
graph TDA[Project Requirements] --> B{Target Molecule Complexity}B -->|Simple conjugate| C[Solution-Phase]B -->|Peptide >15 residues| D[Hybrid Approach]A --> E{Scale Requirement}E -->|>10 kg| CE -->|<100 g| F[SPPS]A --> G{Stereochemical Requirements}G -->|High chirality| DG -->|Racemic| C
The synthesis of 2-hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride exemplifies modern organic chemistry's evolution toward precision, sustainability, and application-specific customization. Advances in green activation (microwave/sonochemistry), stereoselective catalysis, and phase-optimized methodologies collectively enhance efficiency while reducing environmental impact. Future innovation will likely focus on continuous-flow systems integrating enzymatic catalysis for atom-economical production of enantiopure derivatives, further solidifying this scaffold's role in complex molecule fabrication [8] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1